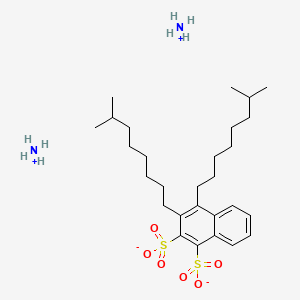

Naphthalenedisulfonic acid, diisononyl-, diammonium salt

Descripción

Naphthalenedisulfonic acid, diisononyl-, diammonium salt is an organic compound featuring a naphthalene core substituted with two sulfonic acid groups and two branched isononyl alkyl chains, neutralized by ammonium cations. The diammonium counterion enhances water solubility, making it suitable for applications in industrial formulations, such as emulsifiers, stabilizers, or corrosion inhibitors. Its branched isononyl groups may influence biodegradability and thermal stability compared to linear alkyl derivatives .

Propiedades

Número CAS |

63568-37-6 |

|---|---|

Fórmula molecular |

C28H50N2O6S2 |

Peso molecular |

574.8 g/mol |

Nombre IUPAC |

diazanium;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonate |

InChI |

InChI=1S/C28H44O6S2.2H3N/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;;/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);2*1H3 |

Clave InChI |

QGJVRAZGEFPSQC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCCC(C)C.[NH4+].[NH4+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of naphthalenedisulfonic acid, diisononyl-, diammonium salt typically involves the sulfonation of naphthalene. This process can be carried out using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonic acid groups. The reaction is as follows:

C10H8+2SO3→C10H6(SO3H)2

Subsequently, the diisononyl and diammonium groups are introduced through further chemical reactions, which may involve the use of specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of naphthalenedisulfonic acid, diisononyl-, diammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.

Análisis De Reacciones Químicas

Types of Reactions

Naphthalenedisulfonic acid, diisononyl-, diammonium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.

Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide compounds.

Aplicaciones Científicas De Investigación

Naphthalenedisulfonic acid, diisononyl-, diammonium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: The compound can be used in biochemical assays and as a staining agent for certain biological samples.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of naphthalenedisulfonic acid, diisononyl-, diammonium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their function. The diisononyl and diammonium groups may also play a role in modulating the compound’s activity by influencing its solubility and binding properties.

Comparación Con Compuestos Similares

Table 1: Key Properties of Naphthalenedisulfonic Acid Derivatives

Cation Influence on Functionality

- Ammonium Salts : The diammonium cation in the target compound improves water solubility and biocompatibility compared to heavy metal salts like barium or lead. This makes it preferable in applications requiring mild pH conditions, such as agricultural or pharmaceutical formulations .

- Heavy Metal Salts (Barium, Lead) : While barium and calcium salts exhibit superior thermal stability, their environmental and health risks limit use. Lead salts (e.g., CAS 63568-30-9) are heavily regulated due to neurotoxicity .

Alkyl Chain Structure

- Branched vs. However, branching may slow biodegradation, a trade-off noted in surfactant design .

Functional Group Modifications

- Hydroxyl-Substituted Derivatives : The 8-hydroxy-1,6-naphthalene disulfonic acid diammonium salt () demonstrates how additional functional groups alter chemical behavior. The hydroxyl group increases acidity, making it suitable for dye synthesis but less stable under alkaline conditions compared to the target compound .

Regulatory and Environmental Profiles

- The diammonium salt’s lower ecotoxicity aligns with global trends favoring non-persistent, biodegradable surfactants. In contrast, barium and lead salts face restrictions under regulations like REACH and the U.S. Toxic Substances Control Act (TSCA) .

Actividad Biológica

Naphthalenedisulfonic acid, diisononyl-, diammonium salt, also known as MDM, is a synthetic compound with various industrial applications. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Chemical Formula : C₁₈H₃₈N₂O₆S₂

- CAS Number : 63568-29-6

- Molecular Weight : 422.56 g/mol

Environmental Persistence and Degradation

Research indicates that MDM exhibits significant environmental persistence. It has a calculated biodegradation half-life of approximately 365 days, suggesting it can remain in sediment for extended periods. Although abiotic degradation processes such as volatilization and hydrolysis are active in water and soil, microbial biodegradation potential is low .

Table 1: Environmental Persistence Data

| Medium | Biodegradation Half-Life | Volatilization Potential | Hydrolysis Half-Life |

|---|---|---|---|

| Water | 0.12 - 60.9 days | Moderate | 1.5 - 120 days |

| Soil | 1.5 - 120 days | Moderate | Not specified |

| Sediment | 365 days | Low | Not applicable |

Toxicity and Ecological Impact

MDM has demonstrated low hazard potential in aquatic species. Laboratory studies have shown no adverse effects at concentrations up to the limit of water solubility. However, some studies indicated effects on sediment species like Lumbriculus variegatus, although these were not consistent across all tests .

Table 2: Toxicity Studies Summary

| Species | Concentration Tested | Observed Effects |

|---|---|---|

| Fish | Up to solubility | No adverse effects |

| Lumbriculus variegatus | Variable | Effects observed in one study |

| Other sediment species | Variable | No adverse effects |

Human Health Implications

Limited data on human health effects indicates that exposure to MDM may occur primarily through consumer products, particularly cosmetics. Animal studies have reported liver, kidney, and lung effects following repeated exposure, but the margins of exposure from environmental media are considered adequate to address uncertainties .

Case Study 1: Ecotoxicological Assessment

In a comprehensive ecotoxicological assessment of MDM, researchers evaluated its impact on various aquatic organisms. The study found that while MDM has low toxicity to fish and invertebrates, sediment-dwelling organisms showed variable responses based on concentration and exposure duration.

Case Study 2: Human Exposure Analysis

A study focusing on human exposure pathways identified indoor air as a significant source of MDM exposure. The analysis highlighted that consumer products containing MDM could lead to elevated levels in indoor environments, necessitating further investigation into long-term health outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.